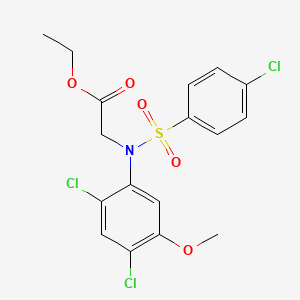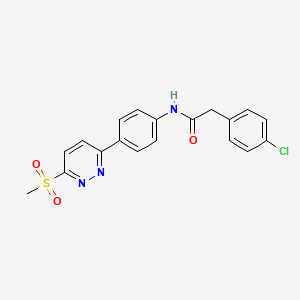
N-(4-Chlorophenylsulfony)-2,4-dichloro-5-methoxyphenylglycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-Chlorophenylsulfony)-2,4-dichloro-5-methoxyphenylglycine ethyl ester” is a complex organic molecule. It contains a sulfonyl group (-SO2-), a phenyl group (C6H5), a glycine ethyl ester moiety, and several halogens (chlorine). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the sulfonyl group, the introduction of the chloro and methoxy substituents, and the formation of the glycine ethyl ester moiety. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group and the phenyl ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The sulfonyl group, the phenyl ring, and the ester group could all potentially participate in reactions. For example, the sulfonyl group could undergo substitution reactions, and the ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonyl and ester groups could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Cholesteryl Ester Transfer Protein (CETP) Inhibition
This compound has been evaluated for its potential as a CETP inhibitor . CETP plays a role in the transfer of cholesterol between lipoproteins and is a target for increasing high-density lipoprotein (HDL) cholesterol levels. Inhibitors of CETP could be beneficial in treating dyslipidemia and related cardiovascular diseases. The compound’s sulfonamide group is particularly significant in this application, as it can interact with the CETP enzyme to inhibit its function.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the compound’s potential as an inhibitor of dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis, and its inhibition can have therapeutic applications in cancer treatment. The compound’s ability to form a strong complex with the active site of DHFR suggests its potential as a lead compound for developing new anticancer drugs.
Synthesis of Biologically Active Derivatives
The compound serves as a precursor for synthesizing various biologically active derivatives . These derivatives can exhibit a range of activities, including antitumor, antiviral, and antimicrobial properties. The compound’s structure allows for modifications that can enhance these biological effects.
Material Science Applications
In material science, the compound’s derivatives can be used to create semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials . The compound’s molecular structure can be tailored to improve the properties of these materials, such as conductivity and stability.
Agricultural Chemical Development
The compound’s derivatives can also be explored for their use in agriculture . They can be designed to act as pesticides or herbicides, with the potential to be more effective and less harmful to the environment than current options.
Pharmaceutical Research
In pharmaceutical research, the compound can be used to develop new drugs with improved pharmacokinetic properties . Its structure can be modified to enhance drug absorption, distribution, metabolism, and excretion.
Environmental Chemistry
The compound and its derivatives can be studied for their environmental impact . Research can focus on their biodegradability, toxicity, and potential as eco-friendly alternatives to existing chemicals.
Analytical Chemistry
Finally, in analytical chemistry, the compound can be used as a reagent or a standard for calibrating instruments . Its well-defined structure and properties make it suitable for use in various analytical techniques.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO5S/c1-3-26-17(22)10-21(15-9-16(25-2)14(20)8-13(15)19)27(23,24)12-6-4-11(18)5-7-12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIKAAQHEGSDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenylsulfony)-2,4-dichloro-5-methoxyphenylglycine ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol](/img/structure/B2915672.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915673.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide](/img/structure/B2915682.png)

![Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate](/img/structure/B2915686.png)


![N-(3,4-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2915689.png)

![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)
